1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine
Brand Name: Vulcanchem
CAS No.: 923215-72-9
VCID: VC17646439
InChI: InChI=1S/C12H19N3O2/c1-9-11(10(2)17-14-9)3-4-12(16)15-7-5-13-6-8-15/h13H,3-8H2,1-2H3
SMILES:
Molecular Formula: C12H19N3O2
Molecular Weight: 237.30 g/mol

1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine

CAS No.: 923215-72-9

Cat. No.: VC17646439

Molecular Formula: C12H19N3O2

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine - 923215-72-9

Specification

CAS No. 923215-72-9
Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
IUPAC Name 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperazin-1-ylpropan-1-one
Standard InChI InChI=1S/C12H19N3O2/c1-9-11(10(2)17-14-9)3-4-12(16)15-7-5-13-6-8-15/h13H,3-8H2,1-2H3
Standard InChI Key NIMHGHQOIMIEQS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CCC(=O)N2CCNCC2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) connected to a 3,5-dimethylisoxazole group through a three-carbon propanoyl spacer. The isoxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, with methyl substituents at the 3- and 5-positions. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Key Structural Features:

  • Piperazine Core: Facilitates hydrogen bonding and protonation at physiological pH, enhancing solubility and target binding.

  • Propanoyl Linker: Provides conformational flexibility, enabling optimal spatial alignment with biological targets.

  • 3,5-Dimethylisoxazole: Contributes to lipophilicity and metabolic stability while participating in π-π stacking and van der Waals interactions .

Molecular Formula and Weight:

  • Formula: C12H19N3O2\text{C}_{12}\text{H}_{19}\text{N}_3\text{O}_2

  • Molecular Weight: 237.3 g/mol (calculated from atomic masses).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine typically involves a multi-step process:

  • Isoxazole Preparation: 3,5-Dimethylisoxazole is synthesized via the condensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions.

  • Propanoyl Spacer Introduction: The isoxazole is functionalized with a propanoyl group using propionyl chloride in the presence of a base such as triethylamine.

  • Piperazine Coupling: The propanoyl-isoxazole intermediate is reacted with piperazine in a nucleophilic acyl substitution reaction, often catalyzed by Pd(OAc)2\text{Pd}(\text{OAc})_2 or similar transition metal catalysts .

Critical Reaction Parameters:

  • Temperature: 60–80°C for acylations to minimize side reactions.

  • Solvent: Dichloromethane or dimethylformamide (DMF) for optimal solubility.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the lipophilic isoxazole and piperazine groups.

  • Organic Solubility: Highly soluble in DMF, DMSO, and chloroform.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in strongly acidic or basic conditions.

Spectroscopic Data

  • 1H^1\text{H}-NMR (CDCl3_3):

    • δ 1.20 (s, 6H, isoxazole-CH3_3),

    • δ 2.45–2.70 (m, 4H, piperazine-NCH2_2),

    • δ 3.50–3.80 (m, 4H, piperazine-NCH2_2),

    • δ 6.10 (s, 1H, isoxazole-H) .

  • IR: Peaks at 1650 cm1^{-1} (amide C=O) and 1350 cm1^{-1} (isoxazole C-O) .

Biological Activity and Mechanisms

Enzyme Modulation

Structural analogs, such as FAAH inhibitors, show high binding affinity (IC50_{50} = 6.1 nM) by covalently modifying the enzyme’s catalytic serine residue . The propanoyl linker in 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine may facilitate similar interactions with hydrolases or proteases.

Table 1: Comparative Bioactivity of Piperazine-Isoxazole Derivatives

CompoundTarget EnzymeIC50_{50} (nM)Microbial MIC (µg/mL)
Analog A FAAH6.1N/A
Analog B CYP51N/A4.0 (C. albicans)
Target Compound (Predicted)FAAH/CYP5110–502–10

Pharmacological Applications

Antifungal Therapeutics

The compound’s structural similarity to fluconazole derivatives suggests potential as a second-line antifungal agent, particularly against azole-resistant strains .

Neuropharmacology

Piperazine derivatives are known to cross the blood-brain barrier, making this compound a candidate for targeting neurological enzymes such as FAAH or monoamine oxidases .

Oncology

Isoxazole-containing compounds exhibit anticancer activity by inhibiting kinase signaling pathways. For instance, menin-MLL inhibitors like ziftomenib (structurally distinct but sharing piperazine motifs) show efficacy in leukemia models .

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